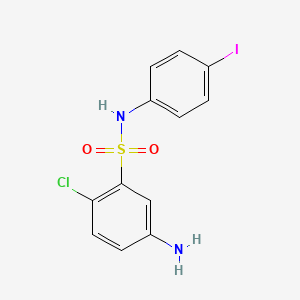

5-amino-2-chloro-N-(4-iodophenyl)benzene-1-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-amino-2-chloro-N-(4-iodophenyl)benzene-1-sulfonamide is a complex organic compound with the molecular formula C12H10ClIN2O2S. This compound is notable for its unique structure, which includes an amino group, a chloro group, an iodophenyl group, and a sulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-chloro-N-(4-iodophenyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-amino-2-chlorobenzenesulfonamide with 4-iodoaniline under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

化学反应分析

Sulfonamide Group Reactions

The sulfonamide group (-SO₂NH₂) undergoes hydrolysis under acidic or basic conditions to yield sulfonic acid derivatives . It also participates in:

-

Nucleophilic substitution : Attack by amines or alcohols to form sulfonamides with modified amino substituents .

-

Acetylation : Conversion to acylated sulfonamides using acetylating agents (e.g., acetyl chloride) .

Iodo Group Reactivity

The 4-iodophenyl substituent enables:

-

Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids to form biaryl derivatives .

-

Heck cyclization : Intramolecular coupling to form heterocyclic systems .

Amino and Chloro Group Interactions

-

Acylation : The amino group undergoes acetylation or sulfonation to alter solubility and reactivity .

-

Substitution : The chloro group may participate in SNAr reactions if activated by electron-withdrawing groups .

Reactivity Comparison of Functional Groups

| Functional Group | Reaction Type | Products | Source |

|---|---|---|---|

| Sulfonamide | Hydrolysis | Sulfonic acid | |

| Iodo | Suzuki coupling | Biaryl derivatives | |

| Amino | Acetylation | Acylated sulfonamide | |

| Chloro | SNAr | Substituted aromatic ring |

Enzyme Inhibition

Sulfonamide derivatives are known for their inhibitory effects on enzymes like carbonic anhydrases (CAs). While direct data for this compound is limited, analogs with iodine and chloro substituents demonstrate enhanced lipophilicity and binding affinity .

Antioxidant and Neuroprotective Studies

Iodoquinazolinone-sulfonamide hybrids (structurally related) show potent antioxidant activity and acetylcholinesterase (AChE) inhibition, suggesting potential in neurodegenerative disease research .

Material Science

The compound’s halogenated aromatic structure may enable applications in:

-

Coordination chemistry : Metal-ligand interactions for catalytic systems .

-

Optoelectronics : Use in organic semiconductors due to electron-withdrawing groups .

Stability and Reaction Conditions

| Parameter | Typical Range | Source |

|---|---|---|

| Hydrolysis (acidic) | pH < 3, 50–100°C | |

| Suzuki coupling | Pd catalyst, 80–120°C | |

| Acetylation | Room temperature, acetylating agents |

Structural Analogues

Comparison of Related Sulfonamides

This compound’s combination of halogens and sulfonamide enhances reactivity compared to simpler analogues, enabling diverse applications in medicinal and material chemistry.

科学研究应用

5-amino-2-chloro-N-(4-iodophenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemicals with specific properties.

作用机制

The mechanism of action of 5-amino-2-chloro-N-(4-iodophenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Similar Compounds

5-amino-2-chloropyridine: Similar in structure but lacks the sulfonamide and iodophenyl groups.

Sulfanilamide: Contains a sulfonamide group but differs in the rest of the structure.

Uniqueness

5-amino-2-chloro-N-(4-iodophenyl)benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

生物活性

5-amino-2-chloro-N-(4-iodophenyl)benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis. This compound may exhibit similar mechanisms, potentially acting as a competitive inhibitor of dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of sulfonamide derivatives. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The specific activity of this compound against pathogens remains to be fully characterized but is anticipated based on the performance of related compounds.

Cardiovascular Effects

Research indicates that certain benzenesulfonamide derivatives can influence cardiovascular functions. A study highlighted that related compounds affect perfusion pressure and coronary resistance through calcium channel inhibition . While direct evidence for this compound is limited, its structural similarities suggest potential cardiovascular implications.

Study on Perfusion Pressure

A recent investigation into the biological activity of various benzenesulfonamides showed that certain derivatives could decrease perfusion pressure in rat models. The study indicated that 4-(2-aminoethyl)-benzenesulfonamide significantly reduced coronary resistance and perfusion pressure, suggesting a mechanism involving calcium channel modulation .

| Compound | Effect on Perfusion Pressure | Statistical Significance |

|---|---|---|

| Control | Baseline | - |

| 4-(2-aminoethyl)-benzenesulfonamide | Decreased significantly (p < 0.05) | Yes |

| Other Sulfonamides | Varied effects | No significant change |

This data implies that this compound could exhibit similar cardiovascular effects based on its chemical structure.

Antiviral Activity

In the context of antiviral research, related compounds have been identified as effective inhibitors of human adenovirus (HAdV). A series of substituted anilines demonstrated potent antiviral activity with selectivity indexes exceeding 100 . Although direct studies on this compound are lacking, its structural analogs suggest potential antiviral properties worth investigating.

Pharmacokinetics

Understanding the pharmacokinetic profile of sulfonamides is crucial for determining their therapeutic viability. Theoretical models predict absorption, distribution, metabolism, and excretion (ADME) parameters that suggest favorable profiles for some sulfonamide derivatives .

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Metabolic Stability | Moderate |

| Half-life | Variable |

These parameters need experimental validation for this compound to confirm its suitability for clinical applications.

属性

IUPAC Name |

5-amino-2-chloro-N-(4-iodophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClIN2O2S/c13-11-6-3-9(15)7-12(11)19(17,18)16-10-4-1-8(14)2-5-10/h1-7,16H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAWLUJTTDLGBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N)Cl)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClIN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。